molecular formula C11H10N2O4 B2966481 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 63987-50-8

5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2966481
CAS No.: 63987-50-8
M. Wt: 234.211
InChI Key: UAYCUNGRNDXOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is an organic compound that features a furan ring attached to a pyrimidine trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of furan-2-carbaldehyde with 1,3-dimethylbarbituric acid under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of a furan ring and a pyrimidine trione structure. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

IUPAC Name

5-(furan-2-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-12-9(14)8(6-7-4-3-5-17-7)10(15)13(2)11(12)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYCUNGRNDXOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CO2)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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